molecular formula C16H23NO2 B2447854 1-(3-(4-Methoxyphenyl)pyrrolidin-1-yl)pentan-1-one CAS No. 1208802-11-2

1-(3-(4-Methoxyphenyl)pyrrolidin-1-yl)pentan-1-one

Cat. No. B2447854
CAS RN: 1208802-11-2
M. Wt: 261.365
InChI Key: GNOZFXVFRDIMIU-UHFFFAOYSA-N
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Description

“1-(3-(4-Methoxyphenyl)pyrrolidin-1-yl)pentan-1-one” is also known as α-PiHP, a stimulant drug of the cathinone class that has been sold online as a designer drug . It is a positional isomer of pyrovalerone, with the methyl group shifted from the 4-position of the aromatic ring to the 4-position of the acyl chain .


Molecular Structure Analysis

The molecular formula of this compound is C16H23NO . It is a synthetic cathinone, and its structure includes a pyrrolidine ring .


Chemical Reactions Analysis

The metabolic pathways of similar α-PVP analogues include the reduction of the carbonyl group to the corresponding alcohols and the oxidation of the pyrrolidine ring to the corresponding pyrrolidone .


Physical And Chemical Properties Analysis

α-PiHP has been described as an off-white solid, a white powder, and a crystalline solid . The molar mass is 245.366 g·mol−1 .

Scientific Research Applications

Versatile Scaffold for Drug Discovery

The pyrrolidine ring, which is a part of the “1-(3-(4-Methoxyphenyl)pyrrolidin-1-yl)pentan-1-one” structure, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Kinase Inhibition

Compounds containing the pyrrolidine ring have shown nanomolar activity against CK1γ and CK1ε, suggesting that further modifications should be made to investigate how the chiral moiety influences kinase inhibition .

Selective Androgen Receptor Modulators (SARMs)

4-(Pyrrolidin-1-yl)benzonitrile derivatives have been synthesized as selective androgen receptor modulators (SARMs) by optimizing the structure of previously reported 1-(4-cyano-1-naphthyl)-2,3-disubstituted pyrrolidine derivatives .

Crystal Structure Analysis

The crystal structure of (3-hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanone, a derivative of “1-(3-(4-Methoxyphenyl)pyrrolidin-1-yl)pentan-1-one”, has been analyzed . This kind of analysis can provide valuable information about the compound’s properties and potential applications.

Antitumor Activity

The title compound has been evaluated for its antitumor activity against human malignant melanoma cells (A375) using the standard MTT assay in vitro .

Metabolic Pathways

The quantitative analyses of the urinary metabolites suggested that the main metabolic pathways of these α-pyrrolidinophenones (PPs) derivatives could vary largely depending on the aromatic rings or substituent groups on the aromatic ring of PPs .

properties

IUPAC Name

1-[3-(4-methoxyphenyl)pyrrolidin-1-yl]pentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2/c1-3-4-5-16(18)17-11-10-14(12-17)13-6-8-15(19-2)9-7-13/h6-9,14H,3-5,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNOZFXVFRDIMIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N1CCC(C1)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(4-Methoxyphenyl)pyrrolidin-1-yl)pentan-1-one

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